molecular formula C8H11NO B13871046 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole

Cat. No.: B13871046
M. Wt: 137.18 g/mol
InChI Key: SDQYQZAKABWYJG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole can be achieved through several methods. One common approach involves the cyclization of α,β-unsaturated ketones with hydroxylamine. The reaction typically requires a catalyst such as copper iodide (CuI) and a base like triethylamine in a solvent such as dimethylformamide (DMF). Microwave-assisted synthesis has also been reported to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted isoxazoles, depending on the reagents and conditions used.

Scientific Research Applications

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylisoxazole
  • 4-Methyl-5-(prop-1-en-2-yl)isoxazole
  • 3,5-Dimethyl-4-nitroisoxazole

Uniqueness

3,5-Dimethyl-4-(prop-1-en-2-yl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3,5-dimethyl-4-prop-1-en-2-yl-1,2-oxazole

InChI

InChI=1S/C8H11NO/c1-5(2)8-6(3)9-10-7(8)4/h1H2,2-4H3

InChI Key

SDQYQZAKABWYJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=C)C

Origin of Product

United States

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